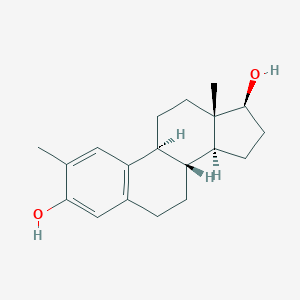

2-Methyl estradiol

Descripción general

Descripción

2-Methyl estradiol (2ME2) is a drug that prevents the formation of new blood vessels that tumors need in order to grow (angiogenesis). It has undergone Phase 1 clinical trials against breast cancers and preclinical studies suggest that 2ME2 could also be effective against inflammatory diseases such as rheumatoid arthritis . It is a potent inhibitor of endothelial cell proliferation and angiogenesis. It has little affinity for classical estrogen receptors .

Synthesis Analysis

The estrogen metabolite 2-methoxyestradiol was synthesized from estradiol bis-THP-ether which was 2-hydroxylated using the superbase LIDAKOR, trimethyl borate, and H(2)O(2), then methylated and deprotected to obtain 2-methoxyestradiol in three steps and 61% yield . Another efficient and practical scheme to synthesize 2-methoxyestradiol has been developed. The key step was the copper-mediated methoxylation using ethyl acetate as a co-catalyst to introduce a methoxyl group .

Molecular Structure Analysis

The molecular formula of 2-Methyl estradiol is C19H26O2. The molecular weight is 286.4 g/mol .

Chemical Reactions Analysis

2-Methoxyestradiol (2ME2) is generated by a sequential hydroxylation of E2 via the enzyme cytochrome P450 isoform 1A1 to produce 2-hydroxyestradiol (2OHE2) followed by a conjugation reaction catalyzed by the enzyme Catechol-O-Methyltransferase generating 2ME2 from 2OHE2 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl estradiol include a molecular weight of 286.4 g/mol and a molecular formula of C19H26O2 .

Aplicaciones Científicas De Investigación

Anti-Cancer Activity

2-Methylestradiol has been found to have effective anti-tumor activity . It is an endogenous metabolite of 17β-estradiol (E2) and acts as an inducer of apoptosis and an inhibitor of angiogenesis . This makes it a potential candidate for cancer treatment.

Microtubule Destabilization

2-Methylestradiol can destabilize microtubules . Microtubules are a component of the cell’s cytoskeleton and are involved in many cellular processes including mitosis, cell motility, and intracellular transport. Therefore, 2-Methylestradiol could be used in research related to these cellular processes.

Superoxide Dismutase Inhibition

2-Methylestradiol is an effective inhibitor of superoxide dismutase (SOD) . SOD is an enzyme that helps break down potentially harmful oxygen molecules in cells, which might prevent damage to tissues. It is being studied for its potential role in reducing oxidative stress in various diseases.

Induction of Autophagy

2-Methylestradiol can induce autophagy in certain cell lines . Autophagy is a cellular process involved in the degradation and recycling of cellular components, and it plays a crucial role in maintaining cellular homeostasis. This property could be useful in studies related to cellular biology and disease pathology.

Blood Pressure Regulation

2-Methylestradiol has been found to attenuate blood pressure in hypertensive rats . It does this by downregulating the angiotensin type 1 receptor . This suggests that 2-Methylestradiol could have potential applications in cardiovascular research, particularly in the study of hypertension.

Drug Delivery Systems

2-Methylestradiol has been loaded into self-emulsified drug delivery systems (SEDDS) to improve its solubility and bioavailability . This could be particularly useful in pharmaceutical research, where improving the delivery of drugs is a key area of focus.

Mecanismo De Acción

Target of Action

2-Methylestradiol (2ME2) is a naturally occurring metabolite of estradiol . It primarily targets the Catechol O-methyltransferase , Cytochrome P450 1A1 , Cytochrome P450 1B1 , Cytochrome P450 19A1 , and Hypoxia-inducible factor 1-alpha . These targets play crucial roles in various biological processes, including angiogenesis, vasodilation, and apoptosis .

Mode of Action

2-Methylestradiol acts as an angiogenesis inhibitor . It has been shown to attack both tumor cells and their blood supply in preclinical testing . It also acts as a vasodilator and induces apoptosis in some cancer cell lines .

Biochemical Pathways

2-Methylestradiol affects various biochemical pathways. It prevents the formation of new blood vessels that tumors need to grow, hence it is an angiogenesis inhibitor . It also acts as a vasodilator and induces apoptosis in some cancer cell lines .

Pharmacokinetics

It is known that 2-methylestradiol binds in decreasing order to plasma, albumin, alpha1-acid glycoprotein, and sex-hormone-binding globulin . In vivo metabolism, assessed using 24-h collections of urine from cancer patients treated with 2-Methylestradiol, revealed that less than 0.01% of the total administered dose of 2-Methylestradiol is excreted unchanged in urine and about 1% is excreted as glucuronides .

Result of Action

The primary result of 2-Methylestradiol’s action is the prevention of new blood vessel formation that tumors need to grow . This makes it a potential therapeutic agent against various types of cancers . It also has potential effectiveness against inflammatory diseases such as rheumatoid arthritis .

Action Environment

The action of 2-Methylestradiol can be influenced by various environmental factors. For instance, it has been suggested that the hormone’s protective actions may vary depending on the specific microenvironment . Furthermore, the addition of a methyl group to the C-1 position of estradiol (to form 1-methylestradiol) decreases its binding affinity for estrogen receptors . This suggests that even small structural changes can significantly influence the compound’s action, efficacy, and stability.

Safety and Hazards

Direcciones Futuras

Recent evidence indicates that physiological concentration of 2ME2 may regulate several biological processes while high concentrations of this metabolite may induce pathophysiological alterations in several tissues. In the last years, 2ME2 has also been described as a promising anticancer drug although its cellular and molecular mechanisms are still being disclosed .

Propiedades

IUPAC Name |

(8R,9S,13S,14S,17S)-2,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-11-9-15-12(10-17(11)20)3-4-14-13(15)7-8-19(2)16(14)5-6-18(19)21/h9-10,13-14,16,18,20-21H,3-8H2,1-2H3/t13-,14+,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZNMSHBVDFVSA-NNYOOSKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCC3C2CCC4(C3CCC4O)C)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939472 | |

| Record name | 2-Methylestra-1(10),2,4-triene-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl estradiol | |

CAS RN |

1818-12-8 | |

| Record name | 2-Methylestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001818128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylestra-1(10),2,4-triene-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

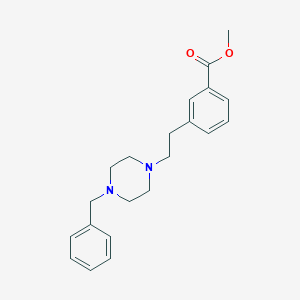

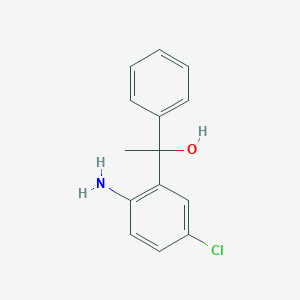

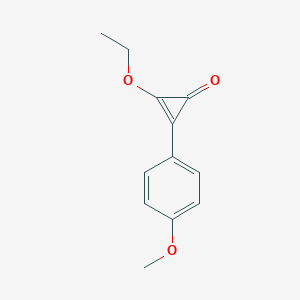

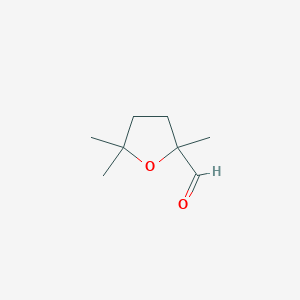

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

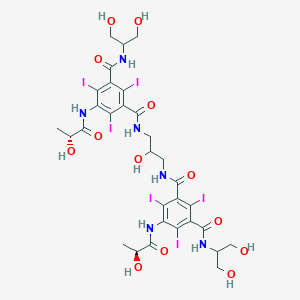

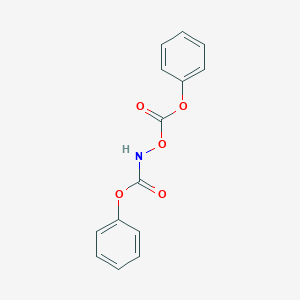

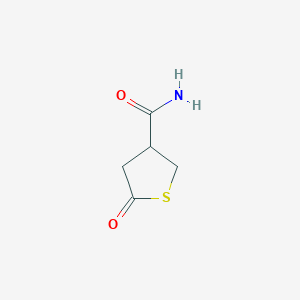

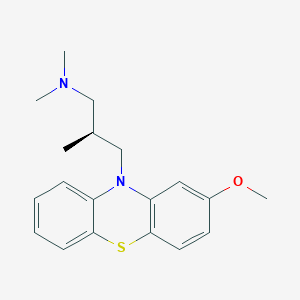

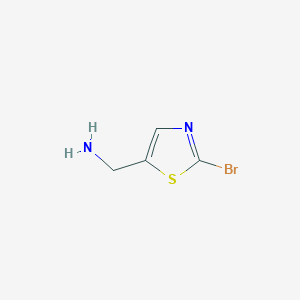

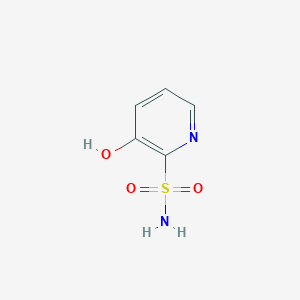

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea](/img/structure/B137704.png)